molecular formula C8H8BrNO2 B141652 Methyl 6-(bromomethyl)picolinate CAS No. 146462-25-1

Methyl 6-(bromomethyl)picolinate

Cat. No. B141652
M. Wt: 230.06 g/mol
InChI Key: GLLACFRFEBEMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Methyl 6-(bromomethyl)picolinate” is C8H8BrNO2 . Its molecular weight is 230.06 .


Physical And Chemical Properties Analysis

“Methyl 6-(bromomethyl)picolinate” is a solid at room temperature . It has a density of 1.5±0.1 g/cm³, a boiling point of 314.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.8±0.3 cm³ .

Scientific Research Applications

1. Catalysis and Organic Synthesis

  • Borane-trimethylamine complexes have been explored as reducing agents for methylation using CO2, with 6-amino-2-picoline acting as a catalyst (Zhang, Zhang, & Gao, 2021).
  • Methyl 6-bromopicolinate plays a role in the synthesis of phenylethynyl picolinic acid, a precursor for the preparation of thermally reactive monomers (Wang et al., 2006).

2. Catalytic Oxidation Studies

  • Investigations into the oxidation of picolines have been conducted, exploring how substituents like methyl groups affect oxidation reactions (Takehira et al., 2004).

3. Medicinal Chemistry and Drug Development

  • Studies on the synthesis of CJ-14877, a methyl picolinate alkaloid, highlight the potential of methyl picolinates in drug synthesis (Aoyagi et al., 2009).
  • Research on the development of insulinomimetic zinc(II) picolinate complexes for potential diabetes treatment indicates the medicinal application of picolinates (Yoshikawa et al., 2002).

4. Material Science and Polymer Chemistry

  • Picolinic acid-based ligands, including derivatives like methyl picolinate, have been synthesized for coordination chemistry applications, impacting material science and polymer chemistry (Comba et al., 2016).

Safety And Hazards

“Methyl 6-(bromomethyl)picolinate” is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It must be handled with care and proper protective equipment due to its potential health hazards .

properties

IUPAC Name

methyl 6-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLACFRFEBEMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614357
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(bromomethyl)picolinate

CAS RN

146462-25-1
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromomethyl-pyridine-2-carboxylic acid methyl ester was prepared according to Wells, G. J. et al. (WO 94/11398): A mixture of 6-methyl-pyridine-2-carboxylic acid methyl ester (6.5 g, 43.0 mmol), benzoyl peroxide (25 mg, 0.1 mmol) and NBS (8.5 g, 47.8 mmol) in carbon tetrachloride (250 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature, filtered, evaporated, and purified by chromatography on flash silica gel, eluting with 15% ethyl acetate/hexane to give 6-bromomethyl-pyridine-2-carboxylic acid methyl ester (2.0 g, 20%) as a white solid. 1HNMR (CDCl3): 6 8.06 (d, J=8.0 Hz, 1H), 7.87 (dd, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 4.65 (s, 2H MS (APCI+): 231 (45), 235 (42).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 6-methylpicolinate (1.81 g; 11.97 mmol) and carbon tetrachloride (60 mL) was treated with N-bromosuccinimide (2.37 g, 13.17 mmol) and benzoyl peroxide (0.299 g; 1.20 mmol) and heated at refluxing temperature for 21 hours. The resulting brown suspension was concentrated under reduced pressure and the residue purified by flash chromatography on silica gel (eluent 0 to 6% ethyl acetate in dichloromethane) to give 0.773 g (28%) of methyl 6-(bromomethyl)picolinate as a white solid.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
0.299 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (4.9 g, 27.3 mmol) was added in portions to a stirred solution of 6-methyl-pyridine-2-carboxylic acid methyl ester (3.90 g, 25.8 mmol) in carbon tetrachloride (100 mL). Dibenzoyl peroxide (20 mg) was added and the mixture was heated in an oil bath at 85 degrees for two days. TLC (eluting with dichloromethane) showed that there was unreacted starting material in addition to two new spots, so further quantities of N-bromosuccinimide (1.1 g, 6.1 mmol) and dibenzoyl peroxide (20 mg) were added and the reaction mixture was heated at reflux for 24 hours, and then filtered to remove succinimide. The filtrate was evaporated to give an oil that was chromatographed on silica gel (Biotage 90) eluting with 0-100% dichloromethane/hexanes to give 6-bromomethyl-pyridine-2-carboxylic acid methyl ester (2.27 g, 38%) as a crystalline solid. Mass spectrum m/z 230/232.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(bromomethyl)picolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(bromomethyl)picolinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-(bromomethyl)picolinate
Reactant of Route 4
Methyl 6-(bromomethyl)picolinate
Reactant of Route 5
Methyl 6-(bromomethyl)picolinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(bromomethyl)picolinate

Citations

For This Compound
50
Citations
H Meeres, P Kunz, V Radchenko, H Yang - 2022 - Soc Nuclear Med
2472 Introduction: Terbium (Tb) has four medical relevant isotopes: 161 Tb for β-therapy, 155 Tb for SPECT, 152 Tb for PET and 149 Tb for α-therapy and PET, covering all major …
Number of citations: 0 jnm.snmjournals.org
H Wang, Z Xin, R Xiang, S Liu… - Chinese Journal of …, 2016 - Wiley Online Library
A novel mononuclear cobalt complex 1 was synthesized by treatment of CoCl 2 ·6H 2 O with a COOMe functionalized TPA ligand (TPA=tris(2‐pyridylmethyl)amine). In a basic borate …
Number of citations: 7 onlinelibrary.wiley.com
S Dindar, AN Kharat, S Zamanian, J Janczak - Inorganic Chemistry …, 2021 - Elsevier
Herein a simple method for N-methylation of ethanolamines with paraformaldehyde as a dual methylation and reducing agent has been investigated. Two new cobalt complexes, Co[…
Number of citations: 0 www.sciencedirect.com
M Khannam, T Weyhermüller, U Goswami… - Dalton …, 2017 - pubs.rsc.org
The synthesized lithium (S)-6,6′-(1-carboxyethylazanediyl)bis(methylene)dipicolinate (Li3cbda) is a new chiral, alanine-based ligand bearing two picolinate functionalities. The …
Number of citations: 18 pubs.rsc.org
HJ Koay, MB Haskali, PD Roselt… - European Journal of …, 2020 - Wiley Online Library
The positron‐emitting radionuclide, fluorine‐18, is used to radiolabel molecules to develop tracers for diagnostic imaging with positron‐emission tomography. There is growing interest …
AY Chen, PW Thomas, Z Cheng, NY Xu… - …, 2019 - Wiley Online Library
New Delhi metallo‐β‐lactamase‐1 (NDM‐1) poses an immediate threat to our most effective and widely prescribed drugs, the β‐lactam‐containing class of antibiotics. There are no …
GA Bailey, EW Price, BM Zeglis, CL Ferreira… - Inorganic …, 2012 - ACS Publications
Preliminary experiments with the novel acyclic triazole-containing bifunctional chelator H 2 azapa and the radiometals 64 Cu, 67 Ga, 111 In, and 177 Lu have established its significant …
Number of citations: 74 pubs.acs.org
X Zeng, D Coquière, A Alenda, E Garrier… - … A European Journal, 2006 - Wiley Online Library
A new C 3v ‐symmetrical calix[6]azacryptand, that is, calix[6]tmpa (11), was synthesized by efficient [1+1] macrocyclization reactions. Remarkably, both linear and convergent synthetic …
LD Mani - 2021 - digitalcollections.wesleyan.edu
Synthesis and initial characterization of the ligand 6-((bis ((4-methoxypyridin-2-yl) methyl) amino) methyl) picolinic acid (p-OMe TPAMA) are presented. This ligand consists of the same …
Number of citations: 0 digitalcollections.wesleyan.edu
X Zeng, C Bornholdt, D Over, O Reinaud - Organic Letters, 2011 - ACS Publications
The first four members of a new family of C 3v -symmetrical “two-story” calix[6]aza-cryptands have been synthesized. These large funnel shaped aza-ligands are formed through …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.